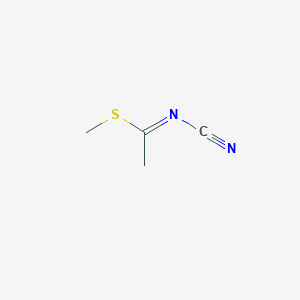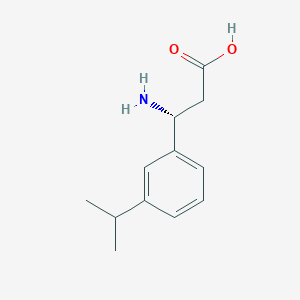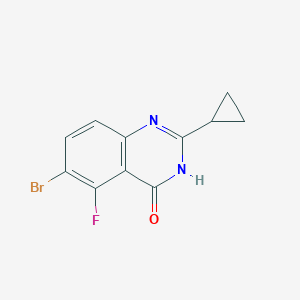
6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, in particular, is characterized by the presence of bromine, cyclopropyl, and fluorine substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Bromination: Bromination of the intermediate compound to introduce the bromine atom.
Fluorination: Fluorination to incorporate the fluorine atom.
Cyclization: Formation of the quinazolinone core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening: The quinazolinone core can participate in cyclization or ring-opening reactions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The presence of bromine, cyclopropyl, and fluorine substituents may influence its binding affinity and selectivity towards these targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-cyclopropylquinazolin-4(3H)-one: Lacks the fluorine substituent.
2-Cyclopropyl-5-fluoroquinazolin-4(3H)-one: Lacks the bromine substituent.
6-Bromo-5-fluoroquinazolin-4(3H)-one: Lacks the cyclopropyl substituent.
Uniqueness
6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one is unique due to the combination of bromine, cyclopropyl, and fluorine substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H8BrFN2O |
|---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
6-bromo-2-cyclopropyl-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H8BrFN2O/c12-6-3-4-7-8(9(6)13)11(16)15-10(14-7)5-1-2-5/h3-5H,1-2H2,(H,14,15,16) |
InChI Key |
SBRDGRMZFXKMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C(C=C3)Br)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13028928.png)
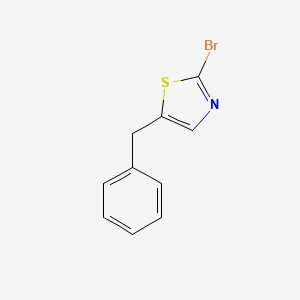
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028942.png)

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)
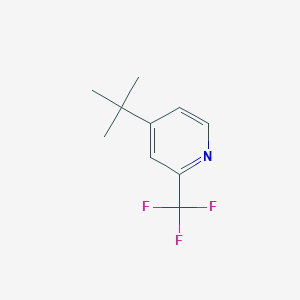
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)
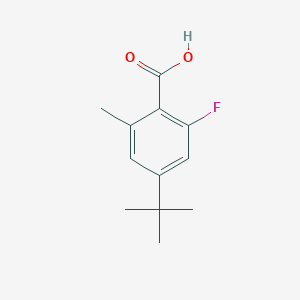
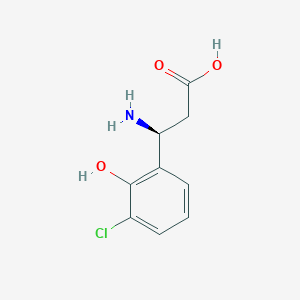
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)

